1-Methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-Methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound is particularly interesting due to its unique structure, which includes two pyrazole rings connected by a methyl group
Preparation Methods
The synthesis of 1-Methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and a secondary amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents, leading to the formation of various substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as acids, bases, or transition metals. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine has several scientific research applications, including:
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-Methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes and functions .
Comparison with Similar Compounds
1-Methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-Methylpyrazole: A simpler compound with a single pyrazole ring, used as an antidote for methanol poisoning.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: A boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.
1-Methyl-4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another boronic acid derivative with applications in organic synthesis.
Properties
Molecular Formula |
C9H13N5 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-13-5-3-8(11-13)7-10-9-4-6-14(2)12-9/h3-6H,7H2,1-2H3,(H,10,12) |
InChI Key |
CIVYIHJZOQERSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNC2=NN(C=C2)C |
Origin of Product |
United States |
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